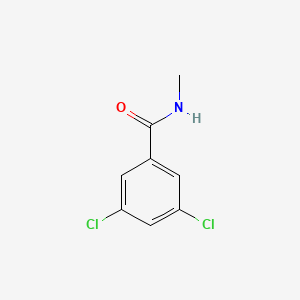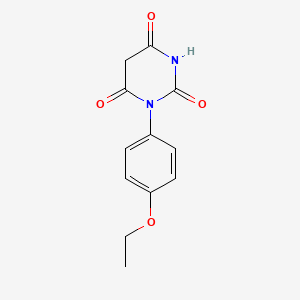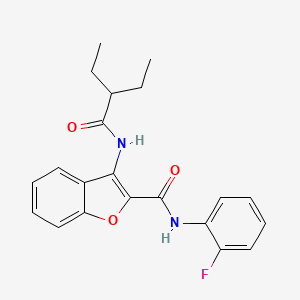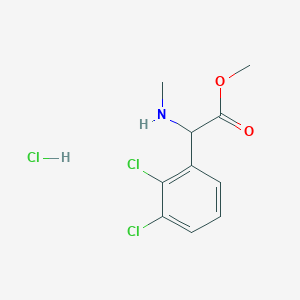![molecular formula C17H19N3OS B2996280 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide CAS No. 338959-72-1](/img/structure/B2996280.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively for its mechanism of action and physiological effects.
科学的研究の応用
Quinazoline and its derivatives, such as N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide, have been the subject of extensive research due to their broad spectrum of biological activities. These compounds are known for their potential in the development of new therapeutic agents, particularly in the field of cancer treatment, due to their ability to inhibit various biological targets.
Anticancer Applications
Quinazoline derivatives have demonstrated significant promise as anticancer agents. Research has highlighted their effectiveness in inhibiting epidermal growth factor receptor (EGFR), a key target in cancer therapy. Unlike first-generation EGFR inhibitors, quinazoline compounds have shown the ability to inhibit both wild-type and mutated forms of EGFR. This has led to the development of novel quinazoline compounds as potential anticancer drugs, with several patents approved for their use as kinase inhibitors, among other targets. These findings suggest that quinazoline derivatives could play a crucial role in the future of cancer treatment, offering a promising avenue for the development of new therapeutic options (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Optoelectronic Applications
Beyond their biomedical applications, quinazoline derivatives have also been explored for their potential in optoelectronic materials. These compounds, including quinazoline-4(3H)-ones, have been integrated into π-extended conjugated systems, proving valuable for the creation of novel optoelectronic materials. Their incorporation has led to the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, showcasing the versatility and potential of quinazoline compounds in technological applications as well (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-propan-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-11(2)22-10-15(21)19-17-18-9-13-8-7-12-5-3-4-6-14(12)16(13)20-17/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBPBYBUJWXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)NC1=NC=C2CCC3=CC=CC=C3C2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2996197.png)
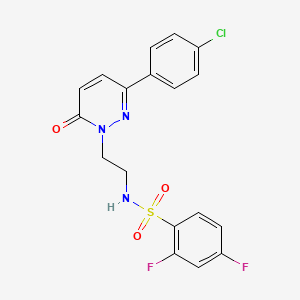
![tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2996203.png)


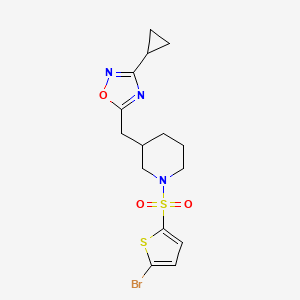
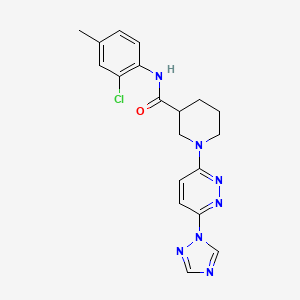
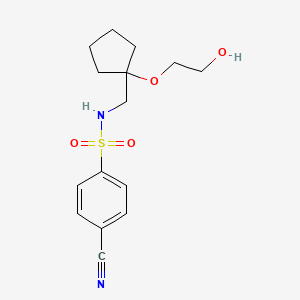
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2996210.png)
